4-tert-Butoxybenzoic Acid

Physical Organic Chemistry Drug Design Solubility Prediction

Multi-step syntheses requiring masked phenolic hydroxyl groups are hampered by harsh deprotection conditions. 4-tert-Butoxybenzoic acid (CAS 13205-47-5) provides an acid-labile protecting group stable under basic/neutral conditions, enabling clean cleavage with mild acid (TFA, 0°C). • Acid-labile tert-butoxy group: survives basic transformations, cleaved selectively under mild acid • Key building block for photoresist components, ruthenium complex linkers & solid-phase synthesis • 97% purity; room temp storage; global shipping available

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 13205-47-5
Cat. No. B078593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butoxybenzoic Acid
CAS13205-47-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeyWHTBQELRENWGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butoxybenzoic Acid (CAS 13205-47-5): A Para-Substituted Benzoic Acid Building Block with a Tert-Butoxy Protecting Group


4-tert-Butoxybenzoic acid (CAS 13205-47-5) is an aromatic carboxylic acid featuring a tert-butoxy group at the para position of the benzene ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol, and a predicted acid dissociation constant (pKa) of 4.49 ± 0.10 . The tert-butoxy substituent imparts unique chemical properties, including high stability under neutral and basic conditions while being susceptible to acid-catalyzed cleavage, making it a valuable intermediate in organic synthesis and a precursor to para-hydroxybenzoic acid derivatives .

4-tert-Butoxybenzoic Acid: Why 4-Hydroxybenzoic Acid and Other Alkoxy Analogs Are Not Direct Substitutes


In scientific and industrial procurement, 4-tert-butoxybenzoic acid cannot be indiscriminately substituted with structurally similar compounds like 4-hydroxybenzoic acid or 4-methoxybenzoic acid. The tert-butoxy group is a crucial protecting group that enables selective reactions under basic conditions while offering a distinct deprotection pathway under mild acid catalysis [1]. This contrasts sharply with the 4-hydroxybenzoic acid analog, which is prone to oxidation and participation in hydrogen bonding, and 4-methoxybenzoic acid, which requires harsher demethylation conditions (e.g., strong acids or enzymatic cleavage) that may be incompatible with sensitive substrates [2]. The quantitative evidence below demonstrates why selecting the correct analog is essential for achieving desired synthetic outcomes.

Quantitative Differentiation of 4-tert-Butoxybenzoic Acid: Comparative Evidence for Procurement Decisions


Comparative Acidity: 4-tert-Butoxybenzoic Acid vs. 4-Hydroxybenzoic Acid and 4-Methoxybenzoic Acid

The predicted pKa of 4-tert-butoxybenzoic acid is 4.49 ± 0.10 . In comparison, the experimental pKa of 4-hydroxybenzoic acid is 4.48 [1], and that of 4-methoxybenzoic acid is 4.47 [1]. The near-identical acidity across these para-substituted benzoic acids indicates that the tert-butoxy group does not significantly alter the electronic properties of the carboxylic acid moiety relative to hydroxy or methoxy groups, providing predictable behavior in pH-dependent partitioning and salt formation.

Physical Organic Chemistry Drug Design Solubility Prediction

Chemoselective Reactivity: tert-Butyl Ethers vs. Methyl, Ethyl, and Isopropyl Esters in Acid Chloride Formation

tert-Butyl esters react with thionyl chloride (SOCl₂) at room temperature to provide acid chlorides in yields of 89% or greater, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive under these conditions [1]. This chemoselectivity allows for the selective conversion of a tert-butyl ester to an acid chloride in the presence of other ester functionalities, enabling orthogonal synthetic strategies.

Synthetic Methodology Protecting Group Chemistry Process Chemistry

Protecting Group Orthogonality: tert-Butoxy vs. Methoxy Stability Under Basic Conditions

The tert-butyl ether protecting group exhibits high stability under basic and nucleophilic conditions, making it orthogonal to base-labile protecting groups such as Fmoc [1]. In contrast, methyl ethers of phenols (like 4-methoxybenzoic acid) require harsh acidic conditions or strong nucleophiles for cleavage, which can degrade acid-sensitive substrates. This orthogonality is a cornerstone of modern solid-phase peptide synthesis and complex molecule construction.

Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

Validated Application Scenarios for 4-tert-Butoxybenzoic Acid Based on Quantitative Differentiation Evidence


Precursor for para-Hydroxybenzoic Acid Derivatives via Acid-Catalyzed Deprotection

As a protected form of 4-hydroxybenzoic acid, 4-tert-butoxybenzoic acid is ideal for multi-step syntheses where the phenolic hydroxyl group must remain masked. The tert-butoxy group can be cleanly removed under mild acidic conditions (e.g., TFA at 0°C) after other transformations are complete, a property not shared by the more robust methoxy analog which would require stronger, less selective reagents [1].

Building Block for Photoresist Onium Salts in Advanced Lithography

Patents disclose the use of 4-tert-butoxyphenyl derivatives, synthesized from 4-tert-butoxybenzoic acid, as components of chemically amplified photoresists [2]. The acid-labile tert-butoxy group contributes to the desired solubility switch upon photoacid generation, enabling high-resolution patterning in semiconductor manufacturing.

Linker in Ruthenium Complex Synthesis and Solid-Phase Methodologies

The compound has been employed as a linker in the synthesis of ruthenium complexes and as an alkylating agent in stepwise solid-phase synthesis . Its tert-butoxy group provides a stable anchor point that can withstand the repetitive washing and reaction cycles characteristic of solid-phase synthesis, a feature that distinguishes it from simpler alkyl ethers which may be less robust.

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